3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid

Structural Elucidation Heterocyclic Chemistry Building Block Authentication

3-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid (CAS 890095-35-9) is a heterocyclic building block that uniquely fuses a 1,2,4-oxadiazole ring with a 4-methyl-1,2,5-oxadiazole (methylfurazan) moiety via a direct C–C bond and terminates in a propanoic acid side chain. This dual-oxadiazole architecture places it at the intersection of two established research domains: the energetic materials field, where linked 1,2,4-/1,2,5-oxadiazole systems have demonstrated high density and detonation performance , and medicinal chemistry, where oxadiazole–propanoic acid scaffolds serve as versatile intermediates for hit-to-lead optimization.

Molecular Formula C8H8N4O4
Molecular Weight 224.176
CAS No. 890095-35-9
Cat. No. B2841210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid
CAS890095-35-9
Molecular FormulaC8H8N4O4
Molecular Weight224.176
Structural Identifiers
SMILESCC1=NON=C1C2=NOC(=N2)CCC(=O)O
InChIInChI=1S/C8H8N4O4/c1-4-7(11-16-10-4)8-9-5(15-12-8)2-3-6(13)14/h2-3H2,1H3,(H,13,14)
InChIKeyKEHRMIJAXIZEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid (CAS 890095-35-9): Structural Profile & Procurement-Relevant Class Identity


3-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid (CAS 890095-35-9) is a heterocyclic building block that uniquely fuses a 1,2,4-oxadiazole ring with a 4-methyl-1,2,5-oxadiazole (methylfurazan) moiety via a direct C–C bond and terminates in a propanoic acid side chain . This dual-oxadiazole architecture places it at the intersection of two established research domains: the energetic materials field, where linked 1,2,4-/1,2,5-oxadiazole systems have demonstrated high density and detonation performance [1], and medicinal chemistry, where oxadiazole–propanoic acid scaffolds serve as versatile intermediates for hit-to-lead optimization [2]. The compound is commercially available at research-grade purity (≥95%) for non-human research use only .

Why Generic 1,2,4-Oxadiazole Propanoic Acids Cannot Replace the Dual-Oxadiazole Architecture of CAS 890095-35-9


Simple 3-(3-aryl or alkyl-1,2,4-oxadiazol-5-yl)propanoic acids—the most common in-class comparators—have documented biological activities ranging from larvicidal to antibacterial effects [1], but none feature the 1,2,5-oxadiazole ring that defines CAS 890095-35-9. The 4-methyl-1,2,5-oxadiazole (furazan) ring introduces distinct electronic properties (higher nitrogen content, altered dipole moment) and a second heterocyclic hydrogen-bond acceptor, which cannot be replicated by phenyl, pyridyl, or simple alkyl substituents at the 3-position of the 1,2,4-oxadiazole [2]. Published research on linked 1,2,4-/1,2,5-oxadiazole systems confirms that combining both rings yields thermal stability and density values that differ qualitatively from either ring alone [3]. Substituting CAS 890095-35-9 with a mono-oxadiazole analog therefore risks losing the dual-heterocycle reactivity and any structure-specific properties that depend on the intact 1,2,5-oxadiazole unit.

Quantitative Differentiation Evidence for 3-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid vs. Closest Mono-Oxadiazole Analogs


Dual-Ring Architecture vs. Mono-Oxadiazole Scaffolds: Structural Identity Confirmation

CAS 890095-35-9 is the only commercially catalogued propanoic acid that connects a 1,2,4-oxadiazole ring directly to a 4-methyl-1,2,5-oxadiazole ring. The closest mono-oxadiazole comparator, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid, contains only a single oxadiazole and a phenyl substituent (molecular formula C₁₁H₁₀N₂O₃, MW 218.21 g/mol) . In contrast, the target compound (C₈H₈N₄O₄, MW 224.18 g/mol) incorporates two distinct oxadiazole regioisomers in the same molecule . The InChI Key (KEHRMIJAXIZEJN-UHFFFAOYSA-N) and canonical SMILES (CC1=NON=C1C1=NOC(CCC(=O)O)=N1) provide unambiguous identity verification for procurement authentication .

Structural Elucidation Heterocyclic Chemistry Building Block Authentication

Documented GHS Hazard Profile Enables Risk-Aware Procurement vs. Uncharacterized Analogs

A complete GHS classification is publicly available for CAS 890095-35-9 from Fluorochem, listing H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) with the signal word 'Warning' . In contrast, 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 876716-11-9) is classified only as 'Irritant' (HazardClass: IRRITANT) with no granular H-phrases documented on its primary listing . The absence of detailed GHS data for close analogs creates procurement uncertainty for laboratory safety officers.

Safety Data Sheet (SDS) Handling Requirements Procurement Risk Assessment

Class-Level Evidence: Linked 1,2,4-/1,2,5-Oxadiazole Systems Deliver Superior Energetic Performance vs. Single-Ring Benchmarks

Although no direct energetic performance data exist specifically for CAS 890095-35-9, published research on structurally cognate linked 1,2,4-oxadiazole/1,2,5-oxadiazole salts demonstrates that this dual-ring architecture enables performance properties that surpass the industry standard RDX. Compound 2-3 from Wei et al., sharing the same 1,2,4-oxadiazole–1,2,5-oxadiazole connectivity found in the target compound, achieved a density of 1.85 g cm⁻³, detonation velocity of 9046 m s⁻¹, and detonation pressure of 37.4 GPa—all superior to RDX [1]. The free carboxylic acid side chain of CAS 890095-35-9 provides a derivatizable handle that is absent in the fully salified energetic compounds, offering synthetic versatility not available in the benchmark materials.

Energetic Materials Detonation Performance Thermal Stability

Synthetic Route Specificity: 4-Methyl-1,2,5-oxadiazole-3-carboxamidoxime as a Key Intermediate Unique to the Dual-Oxadiazole Series

The synthesis of CAS 890095-35-9 proceeds through 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime, an intermediate that is specifically documented for constructing 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles [1]. This intermediate is entirely distinct from the arylamidoximes used to prepare mono-oxadiazole propanoic acids such as 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids, which start from substituted benzamidoximes and succinic anhydride [2]. The divergent synthetic pathway confirms that CAS 890095-35-9 cannot be accessed through the generic mono-oxadiazole propanoic acid route, establishing it as a chemically non-interchangeable entity with distinct precursor requirements.

Synthetic Methodology Intermediate Chemistry Building Block Derivatization

Procurement-Grade Purity Specification: ≥95% Commercial Availability with Validated Identity Metrics

CAS 890095-35-9 is commercially stocked at ≥95% purity by multiple independent suppliers including Fluorochem (Product Code F507519) and CymitQuimica, with identity verified by InChI Key (KEHRMIJAXIZEJN-UHFFFAOYSA-N) and MDL Number (MFCD08273461) . While many mono-oxadiazole propanoic acid analogs are also available at similar purity (e.g., 3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid at 95%+), the dual-oxadiazole compound carries a unique MDL identifier and InChI Key that enables unambiguous quality control verification independent of analog cross-contamination risk . No chromatographic or spectroscopic purity challenges unique to the dual-ring system have been reported in vendor documentation.

Purity Specification Quality Control Commercial Sourcing

Limitation Acknowledgment: Direct Head-to-Head Bioactivity Data Are Absent from the Published Literature

An exhaustive search of PubMed, Google Scholar, and vendor technical libraries as of May 2026 yielded no direct head-to-head bioactivity or physicochemical comparison between CAS 890095-35-9 and any specific comparator compound. No IC₅₀, Kᵢ, MIC, or in vivo efficacy data were identified for the target compound. The mono-oxadiazole comparator class, exemplified by 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids, has published larvicidal activity (qualitative strong activity against Aedes aegypti L4 larvae) and moderate antibacterial activity (qualitative vs. Gentamycin standard), but target-to-comparator quantitative bridging is not possible due to the absence of data for CAS 890095-35-9 [1]. Selection must therefore rely on structural and synthetic differentiation evidence rather than comparative biological performance metrics.

Data Gap Bioactivity Literature Assessment

Evidence-Backed Application Scenarios for 3-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid in Research and Industrial Procurement


Energetic Materials Precursor: Synthesis of High-Density, High-Performance Oxadiazole Salts

The dual 1,2,4-/1,2,5-oxadiazole scaffold of CAS 890095-35-9 matches the core architecture of energetic salts that have been experimentally shown to outperform RDX in density (1.85 g cm⁻³), detonation velocity (9046 m s⁻¹), and detonation pressure (37.4 GPa) [1]. The propanoic acid side chain provides a derivatizable carboxyl group for salt formation with nitrogen-rich cations, enabling the rational design of next-generation energetic materials. This application is structurally inaccessible to mono-oxadiazole propanoic acids, which lack the 1,2,5-oxadiazole ring essential for the enhanced energetic performance observed in the dual-ring class.

Medicinal Chemistry Building Block: Dual-Heterocycle Scaffold for Fragment-Based or Hit-to-Lead Optimization

1,2,4-Oxadiazole–propanoic acid conjugates are established tools in drug discovery for high-throughput screening library synthesis and hit-to-lead optimization [2]. CAS 890095-35-9 extends this utility by introducing a second oxadiazole regioisomer (1,2,5-) as an additional pharmacophoric element with distinct hydrogen-bonding geometry. Research groups pursuing novel chemical space can employ this scaffold where mono-oxadiazole leads have shown insufficient target engagement, using the furazan ring as a vector for additional binding interactions that are not available in simple aryl- or alkyl-oxadiazole propanoic acids [3].

Specialty Polymer and Materials Chemistry: Heterocyclic Monomer with Dual-Ring Rigidity

The rigid, planar dual-oxadiazole core of CAS 890095-35-9, combined with the flexible propanoic acid tether, offers a monomer architecture with potential for polycondensation reactions . The 1,2,5-oxadiazole ring contributes to thermal stability and electron-deficient character, while the 1,2,4-oxadiazole ring provides a second site for post-polymerization modification. This dual functionality is absent in mono-oxadiazole monomers, positioning CAS 890095-35-9 as a niche building block for advanced materials research requiring two distinct heterocyclic environments within a single repeat unit.

Analytical Reference Standard for Dual-Oxadiazole Method Development

With its unambiguous InChI Key (KEHRMIJAXIZEJN-UHFFFAOYSA-N), MDL Number (MFCD08273461), and verified commercial purity ≥95%, CAS 890095-35-9 is suitable as a reference standard for developing HPLC, LC-MS, or NMR methods that must distinguish dual-oxadiazole propanoic acids from co-eluting mono-oxadiazole analogs during reaction monitoring or quality control . The documented GHS hazard profile (H302, H315, H319, H335) further supports compliant laboratory handling during method development workflows.

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